Cas no 52430-43-0 (N-Methylquinolin-2-amine)
N-Methylquinolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Quinolinamine, N-methyl-
- N-methylquinolin-2-amine
- methylaminoquinoline
- 2-methylaminoquinoline
- 2-(Methylamino)quinoline
- Methyl-quinolin-2-yl-amine
- POVSMFKXVSNGSU-UHFFFAOYSA-N
- BDBM50084506
- NE32644
- AB60616
- AK205208
- AM806347
- EN300-78354
- SCHEMBL5506476
- CHEMBL319543
- DTXSID40502139
- MFCD10697835
- 52430-43-0
- AKOS008019354
- CCA43043
- CS-0139232
- AS-58158
- Z54984227
- DB-309124
- N-Methylquinolin-2-amine
-
- MDL: MFCD10697835
- Inchi: 1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12)
- InChI Key: POVSMFKXVSNGSU-UHFFFAOYSA-N
- SMILES: N1C(=CC=C2C=CC=CC=12)NC
Computed Properties
- Exact Mass: 158.0845
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 24.9
Experimental Properties
- PSA: 24.92
N-Methylquinolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N896188-5g |
N-Methylquinolin-2-amine |
52430-43-0 | ≥95% | 5g |
3,904.20 | 2021-05-17 | |
| Chemenu | CM223614-1g |
N-Methylquinolin-2-amine |
52430-43-0 | 95% | 1g |
$300 | 2021-08-04 | |
| Chemenu | CM223614-5g |
N-Methylquinolin-2-amine |
52430-43-0 | 95% | 5g |
$901 | 2021-08-04 | |
| TRC | M337420-10mg |
N-Methylquinolin-2-amine |
52430-43-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337420-50mg |
N-Methylquinolin-2-amine |
52430-43-0 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M337420-100mg |
N-Methylquinolin-2-amine |
52430-43-0 | 100mg |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11245-100mg |
N-Methylquinolin-2-amine |
52430-43-0 | 95% | 100mg |
¥71.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11245-1g |
N-Methylquinolin-2-amine |
52430-43-0 | 95% | 1g |
¥494.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11245-250mg |
N-Methylquinolin-2-amine |
52430-43-0 | 95% | 250mg |
¥148.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11245-5g |
N-Methylquinolin-2-amine |
52430-43-0 | 95% | 5g |
¥2082.0 | 2024-07-18 |
N-Methylquinolin-2-amine Suppliers
N-Methylquinolin-2-amine Related Literature
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Yerramsetti Nanaji,Seema Kirar,Sandip V. Pawar,Ashok Kumar Yadav RSC Adv. 2020 10 7628
Additional information on N-Methylquinolin-2-amine
Comprehensive Guide to N-Methylquinolin-2-amine (CAS No. 52430-43-0): Properties, Applications, and Research Insights
N-Methylquinolin-2-amine (CAS No. 52430-43-0) is a specialized organic compound belonging to the quinoline derivative family. Its molecular structure, featuring a methylated amino group at the 2-position of the quinoline ring, makes it a valuable intermediate in pharmaceutical and material science research. The compound's unique properties, such as its electron-rich aromatic system and hydrogen-bonding capacity, have garnered attention in recent years, particularly in the development of fluorescent probes and bioactive molecules.
Recent trends in scientific literature highlight growing interest in N-Methylquinolin-2-amine derivatives for their potential in photodynamic therapy and sensor technologies. Researchers are actively exploring its structure-activity relationships to optimize applications in medicinal chemistry. The compound's CAS registry number 52430-43-0 serves as a critical identifier in patent filings and regulatory documentation, emphasizing its industrial relevance.
From a synthetic chemistry perspective, N-Methylquinolin-2-amine demonstrates remarkable versatility. Its quinoline core structure allows for diverse functionalization, enabling the creation of tailored molecular architectures. This adaptability answers frequent search queries regarding "quinoline-based building blocks" and "nitrogen-containing heterocycles" - topics trending in organic chemistry forums and research databases.
Analytical characterization of 52430-43-0 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, addressing common questions about "quinoline amine characterization methods". The compound's chromophoric properties also make it suitable for UV-Vis absorption studies, a hot topic in materials science circles investigating organic electronic materials.
In pharmaceutical contexts, N-Methylquinolin-2-amine serves as a precursor for kinase inhibitors and antimicrobial agents, aligning with current searches for "novel antibiotic scaffolds". Its molecular hybridization potential with other pharmacophores responds to the growing demand for multi-target therapeutics in drug discovery pipelines.
Environmental and safety profiles of CAS 52430-43-0 are frequently queried in regulatory databases. While not classified as hazardous under standard protocols, proper laboratory handling procedures for nitrogen-containing compounds remain essential. This addresses common search terms like "quinoline derivative safety data" and "amine compound storage guidelines".
The commercial availability of N-Methylquinolin-2-amine through specialty chemical suppliers meets the needs of researchers investigating "high-purity heterocyclic compounds". Quality specifications typically focus on HPLC purity and residual solvent content, key parameters for users in preclinical development stages.
Emerging applications in coordination chemistry utilize 52430-43-0 as a ligand precursor for metal complexes. This connects to trending searches about "nitrogen donor ligands" and catalysis research, particularly in asymmetric synthesis methodologies gaining prominence in academic publications.
From an intellectual property standpoint, patents referencing N-Methylquinolin-2-amine often involve composition-of-matter claims for novel derivatives. This reflects the compound's importance in structure-based drug design strategies, a subject generating substantial traffic in pharmaceutical patent databases.
Future research directions for CAS No. 52430-43-0 may explore its supramolecular chemistry applications, particularly in molecular recognition systems. These potential developments align with increasing academic interest in host-guest chemistry and artificial enzyme design, addressing frequently asked questions about "quinoline-based functional materials".
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